![molecular formula C19H23ClN6O2 B5883180 2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone](/img/structure/B5883180.png)
2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl) hydrazone, also known as C-13, is a chemical compound that has been the focus of scientific research due to its potential applications in the fields of medicine, biochemistry, and pharmacology. C-13 is a hydrazone derivative of 2-chlorobenzaldehyde and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has also been shown to inhibit tumor cell migration and invasion, which are important processes involved in cancer metastasis. In addition, 2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs. However, one limitation of using 2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of 2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in combination with other drugs or therapies to enhance its anti-tumor activity. Additionally, further studies are needed to fully understand the mechanism of action of 2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone and its potential applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone involves the reaction of 2-chlorobenzaldehyde with 4-morpholinyl-4-pyrimidinylhydrazine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. 2-chlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c20-16-4-2-1-3-15(16)14-21-24-17-13-18(25-5-9-27-10-6-25)23-19(22-17)26-7-11-28-12-8-26/h1-4,13-14H,5-12H2,(H,22,23,24)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAUJTVCVLVKFD-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=CC=C3Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC=CC=C3Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-{6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.